Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate
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Overview
Description
Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 1-(2-fluoroethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Substitution: Fluoroethyl derivatives.
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Hydrolysis: Piperidine amine and carbon dioxide.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
- Used in the synthesis of biologically active compounds for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl N-[1-(2-chloroethyl)piperidin-3-YL]carbamate
- Tert-butyl N-[1-(2-bromoethyl)piperidin-3-YL]carbamate
- Tert-butyl N-[1-(2-iodoethyl)piperidin-3-YL]carbamate
Comparison:
- Uniqueness: The presence of the fluoroethyl group in tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate imparts unique electronic and steric properties compared to its chloro, bromo, and iodo analogs. This can influence its reactivity and interactions with biological targets.
- Reactivity: Fluoro derivatives are generally more stable and less reactive than their chloro, bromo, and iodo counterparts, making them suitable for specific applications where stability is crucial .
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluoroethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBKOPJMQLVSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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